molecular formula C8H10F3N3O3 B13914213 (3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid

(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid

Cat. No.: B13914213
M. Wt: 253.18 g/mol
InChI Key: RMGMZOXHHIIQNJ-UHFFFAOYSA-N
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Description

The compound “(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid” is a salt formed between the heteroaromatic amine (3-Methoxypyrazin-2-yl)methanamine and trifluoroacetic acid (TFA). The pyrazine core with a methoxy substituent at the 3-position distinguishes it from other amines. TFA, a strong acid (pKa ≈ 0.23), enhances the compound’s solubility in polar solvents and stabilizes the amine via ionic interactions . This salt is structurally tailored for applications in medicinal chemistry, leveraging pyrazine’s role as a bioisostere for benzene in drug design .

Properties

Molecular Formula

C8H10F3N3O3

Molecular Weight

253.18 g/mol

IUPAC Name

(3-methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9N3O.C2HF3O2/c1-10-6-5(4-7)8-2-3-9-6;3-2(4,5)1(6)7/h2-3H,4,7H2,1H3;(H,6,7)

InChI Key

RMGMZOXHHIIQNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Pyrazine Ring Functionalization

The pyrazine ring is typically synthesized or functionalized starting from commercially available pyrazine derivatives or substituted pyrazines. One efficient approach involves nucleophilic aromatic substitution reactions on halogenated pyrazines (e.g., 2-chloro-5-trifluoromethoxypyrazine) to introduce the methoxy group at the 3-position.

  • For example, 2-chloro-5-(trifluoromethoxy)pyrazine can be prepared via chlorination and trifluoromethoxylation steps involving antimony pentachloride and trifluoromethoxy precursors under controlled heating.
  • Subsequent nucleophilic substitution with methanol or methoxy-containing nucleophiles introduces the methoxy group at the desired position.

Introduction of the Methanamine Group

The methanamine substituent at the 2-position is introduced via nucleophilic substitution or reductive amination strategies:

  • A common method involves displacement of a halogen (such as chlorine) on the pyrazine ring by an amine nucleophile, such as methylamine or related amine derivatives, under basic conditions and elevated temperatures.
  • Alternatively, palladium-catalyzed amination (Buchwald–Hartwig type coupling) can be employed to install the amine group with high regioselectivity and yield.

Formation of the Trifluoroacetate Salt

Once the free amine (3-methoxypyrazin-2-yl)methanamine is synthesized, it is converted to its trifluoroacetate salt by treatment with trifluoroacetic acid (TFA):

  • The free base amine is dissolved in an appropriate solvent (e.g., dichloromethane or methanol), and stoichiometric or slight excess amounts of trifluoroacetic acid are added under stirring at ambient temperature.
  • The salt precipitates or is isolated by solvent evaporation and recrystallization, yielding (3-methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid with high purity (typically >97%).

Representative Preparation Procedure

Step Reagents and Conditions Description Yield/Notes
1 2-Chloro-5-(trifluoromethoxy)pyrazine, methanol, base (e.g., cesium carbonate), DMF, room temperature Nucleophilic substitution to install methoxy group at 3-position High regioselectivity; reaction time ~24 h
2 Intermediate chloro-methoxypyrazine, methylamine or methanamine, base, elevated temperature (100–150°C), sealed tube or microwave irradiation Amination to introduce methanamine group at 2-position Moderate to good yields; microwave can reduce reaction time
3 Free amine, trifluoroacetic acid, solvent (DCM or MeOH), room temperature Salt formation by acid-base reaction >97% purity salt obtained commercially

Analytical and Purification Techniques

  • Purification: Silica gel column chromatography using mixtures of ethyl acetate and hexane is common for intermediates. Preparative thin-layer chromatography may also be used for final purification.
  • Drying: Organic layers are typically dried over anhydrous sodium sulfate or magnesium sulfate before concentration under reduced pressure.
  • Characterization: NMR spectroscopy, mass spectrometry, and elemental analysis confirm structure and purity. The trifluoroacetate salt is characterized by its distinct trifluoromethyl signals in ^19F NMR and characteristic IR bands of the acid moiety.

Research Findings and Optimization

  • Microwave-assisted synthesis accelerates amination steps, improving yields and reducing reaction times significantly.
  • Use of bases such as cesium carbonate enhances nucleophilic substitution efficiency in methoxy group installation.
  • The trifluoroacetate salt form improves compound stability and solubility, beneficial for biological assays and further derivatization.

Summary Table of Key Preparation Parameters

Parameter Typical Condition Comments
Starting Material 2-Chloro-5-(trifluoromethoxy)pyrazine Commercially available or synthesized in-house
Methoxy Introduction Methanol, cesium carbonate, DMF, r.t., 24 h Requires catalytic thiophenol for some substrates
Amination Methylamine or methanamine, base, 100–150°C, microwave or sealed tube Microwave irradiation reduces time to 3 h
Salt Formation Trifluoroacetic acid, solvent, r.t. Yields stable trifluoroacetate salt
Purification Silica gel chromatography, preparative TLC Solvent systems: EtOAc/hexane or MeOH/CHCl3

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the methoxy or methanamine groups.

Scientific Research Applications

(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
(3-Methoxypyrazin-2-yl)methanamine;TFA Pyrazine 3-OCH3, -CH2NH2 ~253.18* High solubility, drug intermediates
N-Methylaniline Trifluoroacetate Benzene N-CH3 207.15 Intermediate in organic synthesis
1-(Pyridin-3-yl)azetidin-3-amine;TFA Azetidine + Pyridine -NH2, -CF3COO− 324.20 Bioactive molecule synthesis
Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane;TFA Bicyclic amine -COOBn, -CF3COO− 367.30 Fluorinated drug candidates

*Calculated based on (3-Methoxypyrazin-2-yl)methanamine (C6H9N3O, 139.16 g/mol) + TFA (114.02 g/mol).

Key Observations :

  • Electronic Effects : Methoxy groups in the target compound donate electron density, reducing the amine’s basicity compared to N-methylaniline (pKa ~4.7 vs. ~4.9), influencing salt stability .
  • Solubility : TFA salts generally exhibit high solubility in polar aprotic solvents (e.g., DMSO, THF), critical for reaction workflows .
  • Biological Relevance : Pyrazine derivatives are prioritized for CNS drug development due to enhanced blood-brain barrier permeability compared to pyridine or benzene analogues .

Comparison with Heterocyclic Amines Bearing Fluorinated Groups

Pyrazine Derivatives

Compound Name Substituent(s) Fluorination Bioactivity Reference
(3-Methoxypyrazin-2-yl)methanamine;TFA 3-OCH3, -CH2NH2 TFA counterion Potential kinase inhibitor
3-(Trifluoromethyl)pyrazin-2-amine 3-CF3 Direct CF3 substitution Antiviral activity
5-Aminopyrazine-2-carbonitrile 5-NH2, 2-CN None Antibacterial lead

Key Differences :

  • Electron-Withdrawing Groups : The trifluoromethyl group in 3-(Trifluoromethyl)pyrazin-2-amine increases electrophilicity, enhancing reactivity in SNAr reactions .
  • Methoxy vs. Cyano: The methoxy group in the target compound improves solubility, while the cyano group in 5-Aminopyrazine-2-carbonitrile may confer metabolic stability .

Stability and Reactivity

  • TFA Salts : TFA’s low pKa ensures complete protonation of amines, facilitating purification via crystallization .
  • Comparative Basicity :
    • (3-Methoxypyrazin-2-yl)methanamine (estimated pKa ~4.7) vs. cyclohexylmethanamine (pKa ~10.6): The latter forms less stable TFA salts due to weaker acid-base interactions .

Biological Activity

(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid is a compound that exhibits diverse biological activities due to its unique structural components. The pyrazine ring is known for its pharmacological potential, while the trifluoroacetic acid moiety enhances its chemical reactivity and biological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazine derivative linked to a methanamine group and a trifluoroacetic acid. Its molecular formula can be represented as follows:

C8H10F3N3O2C_8H_{10}F_3N_3O_2

Table 1: Structural Components

ComponentStructure
Pyrazine RingC₄H₄N₂
Methanamine GroupCH₃NH₂
Trifluoroacetic AcidCF₃COOH

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrazine ring can act as a competitive inhibitor for various enzymes, while the trifluoroacetic acid enhances membrane permeability.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit histone deacetylase (HDAC) enzymes, which play critical roles in cellular processes such as gene expression and cell cycle regulation .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens, suggesting its utility in treating infections .

Biological Activity Studies

Research has demonstrated the biological activity of this compound through in vitro assays.

Case Study 1: HDAC Inhibition

A study evaluated the inhibitory effects of this compound on HDAC6. The results indicated that it acts as a slow-binding inhibitor with an IC50 value of approximately 0.531 μM, highlighting its potential in cancer therapy .

Case Study 2: Antimicrobial Properties

In another study, this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of commonly used antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted.

Table 2: Comparison with Similar Compounds

CompoundIC50 (μM)Biological Activity
(3-Methylpyrazin-2-yl)methanamine1.25Moderate HDAC inhibition
(3-Ethylpyrazin-2-yl)methanamine0.75Strong antimicrobial activity
(3-Methoxypyrazin-2-yl)methanamine;0.531Significant HDAC inhibition

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity. For example, ¹⁹F NMR detects TFA’s trifluoromethyl group (-CF₃) at ~-75 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase columns and UV detection.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., TFA: 114.02 g/mol) .

How does the electron-withdrawing trifluoromethyl group in TFA influence the stability of the methanamine moiety under acidic conditions?

Advanced
The -CF₃ group enhances TFA’s acidity (pKa ~0.23), making it 10⁴ times stronger than acetic acid . This strong acidity:

  • Stabilizes the protonated methanamine via ionic interactions, reducing degradation.
  • Requires careful pH control during reactions to prevent over-acidification, which may hydrolyze the methoxypyrazine ring.
  • Methodological validation : Stability studies using accelerated testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

What strategies mitigate decomposition pathways in peptide synthesis or acid-catalyzed reactions?

Q. Advanced

  • Temperature modulation : Reactions performed at 0–4°C reduce thermal decomposition .
  • Controlled TFA concentration : Dilute TFA (0.1–1% v/v) minimizes side reactions like ester cleavage.
  • Additives : Scavengers (e.g., triisopropylsilane) prevent carbocation formation during peptide deprotection .

What are the critical parameters for optimizing crystallization to achieve high purity?

Q. Basic

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility, while anti-solvents (e.g., diethyl ether) induce crystallization.
  • Cooling rate : Slow cooling (1–2°C/min) promotes large crystal formation.
  • Seeding : Pre-formed crystals template uniform growth .

How does the 3-methoxypyrazine ring influence reactivity in cross-coupling reactions?

Advanced
The methoxy group (-OCH₃) acts as an electron-donating substituent, directing electrophilic substitution to the pyrazine’s C-5 position. This reactivity is leveraged in:

  • Suzuki couplings : Boronic acids couple selectively at C-5, confirmed by NOESY NMR .
  • Nucleophilic substitutions : Methoxy groups enhance leaving-group displacement at adjacent positions.

What safety precautions are essential when handling TFA?

Q. Basic

  • PPE : Acid-resistant gloves, goggles, and fume hood use.
  • Neutralization spills : Immediate treatment with sodium bicarbonate or 30% NaOH .
  • Storage : In glass containers at ≤25°C, away from oxidizing agents .

What spectroscopic evidence differentiates the free base from the TFA salt?

Q. Advanced

  • ¹H NMR : The free base’s amine protons (-NH₂) appear at δ 1.5–2.5 ppm, while the protonated form (-NH₃⁺) shifts upfield (δ 3.0–4.0 ppm).
  • ¹⁹F NMR : TFA’s -CF₃ group shows a singlet at δ -75 ppm, absent in the free base .

How can researchers validate the stoichiometric ratio between components?

Q. Basic

  • Titration : Acid-base titration quantifies TFA content.
  • Elemental analysis : Matches calculated vs. observed C, H, N, F percentages.
  • NMR integration : Compares pyrazine aromatic protons to TFA’s -CF₃ signal .

What computational approaches predict acid-base behavior in solvent systems?

Q. Advanced

  • Density Functional Theory (DFT) : Models protonation states and solvation effects (e.g., pKa prediction in water vs. DMSO).
  • Molecular Dynamics (MD) : Simulates interactions between TFA and methanamine in polar solvents .

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